molecular formula C11H16ClNO3S B2863855 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide CAS No. 409357-28-4

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide

Cat. No.: B2863855
CAS No.: 409357-28-4
M. Wt: 277.76
InChI Key: BZXYBUBCQYBQTM-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. This compound features a benzenesulfonamide core structure that is strategically substituted with chlorine, methoxy, and diethylamino functional groups, making it a valuable scaffold for the synthesis of more complex molecules . Its structure is closely related to other documented sulfonamides, which are frequently explored for their potential biological activities, particularly as enzyme inhibitors. As a building block, it can be used in the development of novel compounds for pharmacological screening. The presence of multiple substituents offers diverse sites for further chemical modification, allowing researchers to fine-tune the properties of resulting compounds. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-4-13(5-2)17(14,15)9-6-7-10(12)11(8-9)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXYBUBCQYBQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it may inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide (CAS 127-53-7)

  • Substituents: Cl, N,N-diethyl, NO₂.
  • Molecular Weight : 292.74 g/mol .
  • Key Differences: The nitro group (NO₂) is strongly electron-withdrawing, increasing reactivity compared to the electron-donating methoxy group in the target compound.

N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)

  • Substituents : Cl, indolyl, disulphonamide.
  • Pharmacological Profile : A potent antiproliferative agent causing G1/G2 cell cycle arrest via inhibition of cyclin-dependent kinases. The indolyl moiety facilitates π-π stacking interactions with biological targets, a feature absent in the target compound .

N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c)

  • Substituents : Cl, diazepanyl, phenyl.
  • Molecular Weight : 379.90 g/mol.

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
4-Chloro-N,N-diethyl-3-methoxybenzenesulfonamide Cl, OMe, N,N-diethyl ~308 (estimated) N/A ~2.8 (moderate lipophilicity)
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide Cl, NO₂, N,N-diethyl 292.74 N/A ~1.5 (polar due to NO₂)
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide (11) Cl, heteroaryl, thioether N/A 177–180 ~3.2 (higher lipophilicity)
  • Lipophilicity: The diethylamino group in the target compound increases LogP compared to nitro analogs, favoring passive diffusion across biological membranes.
  • Solubility : Methoxy groups enhance water solubility relative to nitro or bulky heteroaryl substituents .

Biological Activity

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide is an organic compound classified as a sulfonamide derivative, notable for its potential biological activities. With the molecular formula C₁₁H₁₆ClNO₃S, this compound features a chloro group, diethylamino group, and a methoxy group attached to a benzene ring, which contribute to its chemical properties and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It may mimic the structure of natural substrates, thereby inhibiting specific enzymes critical for various biochemical pathways. This mechanism is particularly relevant in therapeutic contexts, such as antimicrobial and anti-inflammatory applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit chemokine receptors, particularly CXCR4, which plays a significant role in cancer metastasis. This inhibition can disrupt tumor cell migration and homing to metastatic sites .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of sulfonamide derivatives similar to this compound. Key findings include:

  • CXCR4 Antagonism :
    • A study synthesized various aryl sulfonamides, assessing their ability to inhibit the CXCR4/CXCL12 interaction. One compound demonstrated an IC₅₀ value of 8.0 nM in binding affinity assays, showcasing the potential of sulfonamides as CXCR4 antagonists .
  • Anticancer Activity :
    • In vitro assays have shown that related sulfonamides can effectively inhibit cancer cell proliferation across multiple cell lines. For instance, compounds with similar structures have exhibited IC₅₀ values ranging from submicromolar to micromolar concentrations against various cancer types .
  • Chemical Reactivity :
    • The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, which can be replaced by nucleophiles such as amines or thiols. This property may be leveraged in synthesizing more complex molecules with enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals unique aspects of its biological activity:

Compound NameKey FeaturesBiological Activity
4-chloro-N,N-dimethyl-3-methoxybenzenesulfonamideDimethyl substitution on nitrogenModerate enzyme inhibition
4-chloro-N,N-diethylbenzenesulfonamideLacks methoxy groupEnhanced solubility
4-chloro-3-methoxybenzenesulfonamideNo diethylamino groupLower binding affinity
This compound Unique combination of diethylamino and methoxyPromising enzyme inhibition and solubility

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide, and how can side reactions be minimized?

  • Methodology : Synthesis typically involves sulfonylation of 4-chloro-3-methoxybenzenesulfonyl chloride with diethylamine under inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction temperatures should be maintained at 0–5°C to suppress hydrolysis of the sulfonyl chloride intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (≥75%) and purity (>95%). Analytical validation by 1^1H/13^{13}C NMR and LC-MS is critical at each step .

Q. How can structural confirmation of this compound be achieved with high confidence?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H NMR should show characteristic signals for diethylamino groups (δ 1.1–1.3 ppm, triplet) and methoxy protons (δ 3.8–4.0 ppm, singlet).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Key metrics include R-factor <5% and anisotropic displacement parameters for chlorine and sulfur atoms .

Q. What solvent systems are suitable for solubility studies of this compound in biological assays?

  • Methodology : Evaluate solubility in DMSO (primary stock solvent), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) can monitor aggregation at working concentrations. For low aqueous solubility (<10 µM), consider co-solvents like PEG-400 or cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How do electronic effects of the chloro and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting electron-deficient regions near the sulfonamide group. Experimental validation via kinetic studies (e.g., reaction with amines in varying solvents) can correlate Hammett parameters (σ) with substitution rates. Methoxy groups increase electron density ortho to chlorine, potentially directing regioselectivity .

Q. What experimental and computational approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology :

  • Crystallographic refinement : Use WinGX to analyze disorder in diethylamino groups, which may cause NMR signal broadening.
  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., 298–343 K) can detect rotational barriers in the sulfonamide moiety, explaining discrepancies between solid-state and solution structures .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to screen against kinase X-ray structures (e.g., PDB 4AOF). Prioritize interactions with hinge regions (e.g., Met796 in EGFR).
  • In vitro assays : Measure IC50_{50} values in kinase inhibition panels (e.g., Eurofins KinaseProfiler). Correlate activity with substituent modifications (e.g., replacing methoxy with ethoxy) .

Q. What mechanistic pathways explain the compound’s stability under acidic vs. basic conditions?

  • Methodology : Conduct forced degradation studies (e.g., 0.1 M HCl and NaOH at 40°C). Monitor degradation products via LC-HRMS. Proposed pathways include sulfonamide hydrolysis under acidic conditions (yielding sulfonic acid) and SN2 displacement of chlorine under basic conditions .

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